molecular formula C18H16ClF3N2O B2612555 N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide CAS No. 2058451-60-6

N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide

Cat. No. B2612555
CAS RN: 2058451-60-6
M. Wt: 368.78
InChI Key: OPFYLJQUHUAHND-UHFFFAOYSA-N
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Description

The compound “N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide” is a complex organic molecule. It contains a benzyl group, a pyridin-2-yl group with chloro and trifluoromethyl substituents, and a cyclopropane-1-carboxamide group with a methyl substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the different components. Trifluoromethyl groups are often introduced using reagents like trifluoromethyltrimethylsilane or trifluoromethyl iodide . The Suzuki–Miyaura cross-coupling reaction could be a potential method for the coupling of the different components .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the pyridine ring would likely have a significant impact on the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is often involved in various chemical reactions, and the pyridine ring can act as a base or a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and stability .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound, have demonstrated antiviral potential. For instance:

Migraine Research

Interestingly, trifluoromethyl groups have been investigated in the context of migraines. During migraine attacks, calcitonin gene-related peptide (CGRP) levels rise in cranial circulation, and CGRP is implicated in migraine-like headaches . Our compound’s trifluoromethyl moiety may contribute to such studies.

Hepatic Stellate Cell Inhibition

For anti-proliferation screening, HSC-T6 cells (Rat Hepatic Stellate Cells) serve as an effective in vitro model. Researchers have explored compounds similar to ours for their anti-proliferative activities .

Agrochemical and Pharmaceutical Ingredients

Trifluoromethylpyridines, structurally related to our compound, play a crucial role in active agrochemicals and pharmaceuticals. Their synthesis and applications have been extensively studied .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a trifluoromethyl group work by interacting with biological targets in specific ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or agriculture, and studying its properties and behavior under different conditions .

properties

IUPAC Name

N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O/c1-24(11-12-5-3-2-4-6-12)16(25)17(7-8-17)15-14(19)9-13(10-23-15)18(20,21)22/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFYLJQUHUAHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide

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